molecular formula C14H17N3O2S B14148652 4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 847272-98-4

4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B14148652
CAS No.: 847272-98-4
M. Wt: 291.37 g/mol
InChI Key: INFPNRAWDRSRMN-UHFFFAOYSA-N
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Description

4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound. It features a unique tricyclic structure incorporating oxygen, sulfur, and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

Uniqueness

What sets 4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

CAS No.

847272-98-4

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C14H17N3O2S/c1-14(2)5-8-9(6-19-14)20-12-10(8)13(18)17(15)11(16-12)7-3-4-7/h7H,3-6,15H2,1-2H3

InChI Key

INFPNRAWDRSRMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)C4CC4)N)C

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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